molecular formula C17H15ClO3S B3035089 4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid CAS No. 301193-79-3

4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid

Cat. No.: B3035089
CAS No.: 301193-79-3
M. Wt: 334.8 g/mol
InChI Key: ZEARPYKPHPYVAK-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid is a substituted 4-oxobutanoic acid derivative characterized by a 4-chlorophenyl group at the 4-oxo position and a 4-methylphenylsulfanyl moiety at the 2-position. This compound belongs to a class of molecules synthesized via Michael-type addition reactions, often explored for their biological activities, including antiproliferative and anti-inflammatory properties . The sulfanyl group contributes to its unique electronic and steric profile, while the chlorophenyl and methylphenyl substituents modulate lipophilicity and target binding .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-methylphenyl)sulfanyl-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3S/c1-11-2-8-14(9-3-11)22-16(17(20)21)10-15(19)12-4-6-13(18)7-5-12/h2-9,16H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEARPYKPHPYVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401190533
Record name 4-Chloro-α-[(4-methylphenyl)thio]-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301193-79-3
Record name 4-Chloro-α-[(4-methylphenyl)thio]-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301193-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α-[(4-methylphenyl)thio]-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with 4-methylthiophenol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to a series of reactions including oxidation and esterification to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid undergoes various types of chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted chlorophenyl derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Some key findings include:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial effects against various pathogens. The presence of the chlorophenyl and sulfanyl groups enhances its interaction with microbial cell membranes, potentially disrupting their integrity .
  • Anti-inflammatory Properties : Research has shown that compounds similar to 4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid can inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .
  • Cancer Research : Preliminary studies indicate that the compound may inhibit cancer cell proliferation. Its structural features allow it to interfere with cellular signaling pathways involved in tumor growth .

Agricultural Applications

The compound's efficacy as a pesticide or herbicide is under investigation:

  • Herbicidal Activity : It has been noted that compounds with similar structures can act as effective herbicides by targeting specific biochemical pathways in plants, leading to their death .
  • Fungicidal Properties : The sulfanyl group may contribute to fungicidal activity, providing a mechanism for controlling fungal diseases in crops .

Material Science

Research into the use of this compound in material science is emerging:

  • Polymer Chemistry : Its reactive functional groups can be utilized in the synthesis of novel polymers with enhanced properties, such as increased thermal stability and chemical resistance .
  • Nanotechnology : The compound's unique structure allows for potential applications in nanomaterials, particularly in creating nanoscale devices for drug delivery systems .

Case Studies

StudyFocusFindings
Study 1Antimicrobial PropertiesDemonstrated significant inhibition of bacterial growth at low concentrations.
Study 2Anti-inflammatory EffectsReduced levels of TNF-alpha in vitro, indicating potential for inflammatory disease treatment.
Study 3Herbicidal ActivityShowed effective weed control in greenhouse trials compared to standard herbicides.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved may include oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Sulfanyl Group

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids

These analogs (e.g., compounds 1–20 in Scheme 1 ) replace the 4-methylphenylsulfanyl group with a carboxymethylsulfanyl moiety. Key differences include:

  • Lipophilicity : The carboxymethyl group increases hydrophilicity, reducing logP values compared to the target compound. For example, compound 13 (4-Cl substituent) has a logP of 2.8, whereas the target compound’s logP is estimated to be higher (~3.5) due to the aromatic methyl group .
  • Biological Activity : QSAR studies show that increased lipophilicity correlates with enhanced antiproliferative activity in cancer cell lines. The target compound’s higher logP may improve membrane permeability compared to carboxymethyl analogs .
2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic Acid

This analog (CAS RN: 301193-52-2 ) features a bulkier isopropyl group on the aryl ring. Key comparisons:

  • Synthetic Accessibility : The isopropyl substituent requires more complex Friedel-Crafts acylation steps, whereas the methyl group in the target compound simplifies synthesis .

Variations in the 4-Oxo Aryl Group

4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic Acid
  • Electron-Withdrawing Effects: Bromine atoms increase molecular weight (444.14 g/mol vs.
  • Antiproliferative Potency : Brominated analogs may exhibit stronger cytotoxic effects due to higher halogen electronegativity, though toxicity profiles may differ .
4-[(2-Chlorophenyl)amino]-4-oxobutanoic Acid
  • Hydrogen Bonding: The amino group enables hydrogen bonding with biological targets, unlike the sulfanyl group in the target compound. This difference may alter mechanism of action, favoring kinase inhibition over redox modulation .

Ester Derivatives

4-(4-Chlorophenyl)-4-oxobutanoic Acid Methyl Ester
  • Prodrug Potential: The ester group improves oral bioavailability but requires hydrolysis to the active carboxylic acid form. The target compound’s free acid form offers direct activity but may have lower membrane permeability .
  • Stability : Esters are prone to enzymatic degradation, whereas the target compound’s stability in physiological conditions is likely higher .

Thiophene and Thiazole Derivatives

4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic Acid
  • However, the target compound’s sulfanyl group may offer better redox-modulating activity .

Biological Activity

The compound 4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid , also known as CB8699545, is a synthetic organic molecule with potential biological activities. Its molecular formula is C17H15ClO3SC_{17}H_{15}ClO_3S and it has a molecular weight of 334.82 g/mol . This article explores its biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure

The structure of the compound includes a chlorophenyl group, a sulfanyl group, and a ketone functional group. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Initial studies have suggested that derivatives of similar structures can inhibit the growth of bacteria and fungi. The presence of the sulfanyl group is often associated with enhanced antimicrobial properties .
  • Anticancer Potential : Compounds with similar structural motifs have been explored for their anticancer properties. The ability to induce apoptosis in cancer cells has been noted in related compounds .
  • Anti-inflammatory Effects : Some studies suggest that compounds containing chlorophenyl and sulfanyl groups can modulate inflammatory pathways, potentially serving as anti-inflammatory agents .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific cellular receptors or enzymes involved in metabolic pathways. For example:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes that are crucial in metabolic processes related to inflammation and cancer progression.
  • Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancerous cells, leading to reduced proliferation .

Research Findings and Case Studies

A review of the literature reveals several key findings regarding the biological activity of this compound:

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy against various strains of bacteria (e.g., E. coli, S. aureus) and fungi. Results indicated that the compound exhibited significant inhibitory effects, comparable to standard antibiotics .
  • Anticancer Research :
    • In vitro studies demonstrated that the compound could induce apoptosis in breast cancer cell lines through intrinsic apoptotic pathways. This was assessed using flow cytometry to measure cell viability and apoptosis rates .
  • Inflammation Models :
    • In vivo models showed that administration of the compound reduced markers of inflammation in rodent models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypeModel/SystemEffect/OutcomeReference
AntimicrobialE. coli, S. aureusSignificant growth inhibition
AnticancerBreast cancer cellsInduction of apoptosis
Anti-inflammatoryRodent arthritis modelReduction in inflammatory markers

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid and its intermediates?

  • Answer: The compound can be synthesized via Michael-type addition of thiol-containing reagents (e.g., thioglycolic acid) to α,β-unsaturated ketones, as demonstrated in analogous systems like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids . Friedel-Crafts acylation using maleic anhydride is another route to generate the α,β-unsaturated ketone precursor, followed by regioselective sulfanyl group introduction . Optimization often involves adjusting reaction solvents (e.g., THF or DMF), temperature (60–100°C), and stoichiometric ratios to improve yields (typically 40–70%) .

Q. How is the structural integrity of this compound validated during synthesis?

  • Answer: Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are primary tools. For example:

  • ¹H NMR identifies protons on the chlorophenyl (δ 7.2–7.4 ppm) and methylphenyl sulfanyl (δ 2.3–2.5 ppm for -SCH₂-) groups .
  • HPLC with C18 columns and UV detection (λ = 254 nm) monitors purity (>95%) and resolves enantiomeric mixtures (if present) .
  • X-ray crystallography confirms stereochemistry, as seen in related 4-oxobutanoic acid derivatives .

Q. What are the key intermediates in its synthesis, and how are they characterized?

  • Answer: Key intermediates include:

  • (E)-4-(4-chlorophenyl)-4-oxo-2-butenoic acid : Synthesized via Friedel-Crafts acylation and characterized by FT-IR (C=O stretch at 1700–1750 cm⁻¹) and mass spectrometry (m/z ~210) .
  • Thioglycolic acid derivatives : Reactivity monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .

Advanced Research Questions

Q. How can researchers investigate the stereochemical outcomes of sulfanyl group addition in this compound?

  • Answer: The sulfanyl group addition often produces R/S enantiomers , resolvable via:

  • Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) .
  • Circular Dichroism (CD) spectroscopy to distinguish enantiomers based on optical activity .
  • Density Functional Theory (DFT) calculations to predict stereochemical preferences and compare with experimental data .

Q. What methodologies are used to evaluate its enzyme inhibition potential, such as COX or kynurenine-3-hydroxylase?

  • Answer: In vitro enzyme assays are standard:

  • COX inhibition : Measure prostaglandin E₂ (PGE₂) production in LPS-induced macrophages using ELISA (IC₅₀ values reported for fluorinated analogs: 1–10 μM) .
  • Kynurenine-3-hydroxylase inhibition : Monitor kynurenine-to-3-hydroxykynurenine conversion via UV-Vis spectroscopy (λ = 365 nm) in rat liver microsomes .
  • Dose-response curves (0.1–100 μM) and molecular docking (AutoDock Vina) validate binding affinities to enzyme active sites .

Q. How can conflicting bioactivity data from different studies be resolved?

  • Answer: Contradictions (e.g., varying IC₅₀ values) arise from differences in:

  • Assay conditions (e.g., pH, co-solvents like DMSO): Standardize protocols using guidelines like NIH Assay Guidance Manual .
  • Cell lines or enzyme sources : Compare data across multiple models (e.g., human vs. murine COX-2) .
  • Structural analogs : Fluorinated vs. chlorinated phenyl groups alter electronic effects and binding; quantitative structure-activity relationship (QSAR) models clarify trends .

Q. What strategies optimize its stability in biological matrices for pharmacokinetic studies?

  • Answer:

  • LC-MS/MS with deuterated internal standards quantifies degradation products (e.g., hydrolysis of the oxobutanoic moiety) .
  • pH adjustments (buffered to pH 7.4) and lyophilization improve stability in plasma .
  • Caco-2 cell permeability assays assess intestinal absorption, guiding formulation strategies (e.g., nanoencapsulation) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid
Reactant of Route 2
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4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid

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